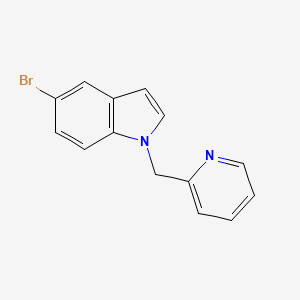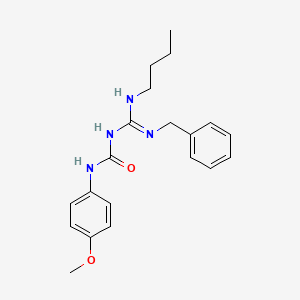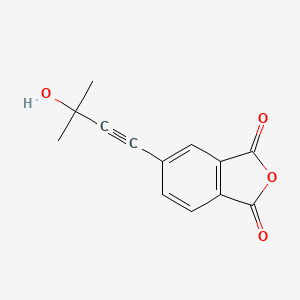
5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-benzofuran-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-benzofuran-1,3-dione is an organic compound with a unique structure that combines a benzofuran ring with a hydroxyalkynyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-benzofuran-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzofuran core and the hydroxyalkynyl side chain.
Coupling Reaction: The hydroxyalkynyl side chain is introduced to the benzofuran core through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 80-120°C) using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) under pressure.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 5-(3-oxo-3-methylbut-1-yn-1-yl)-2-benzofuran-1,3-dione.
Reduction: Formation of 5-(3-hydroxy-3-methylbut-1-en-1-yl)-2-benzofuran-1,3-dione.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-benzofuran-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)nicotinic acid
- 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)furan-2-carboxylic acid
- 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde
Uniqueness
5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-benzofuran-1,3-dione is unique due to its benzofuran core, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
681136-62-9 |
|---|---|
Molecular Formula |
C13H10O4 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
5-(3-hydroxy-3-methylbut-1-ynyl)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C13H10O4/c1-13(2,16)6-5-8-3-4-9-10(7-8)12(15)17-11(9)14/h3-4,7,16H,1-2H3 |
InChI Key |
HEXPRCSWTVBSDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC2=C(C=C1)C(=O)OC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12530738.png)
![Pyrimido[6,1-C][1,2,4]triazepine](/img/structure/B12530749.png)

![[3,5-Bis(2-aminoethyl)phenyl]methanol](/img/structure/B12530775.png)
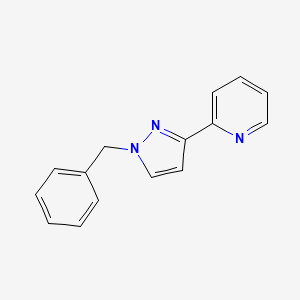
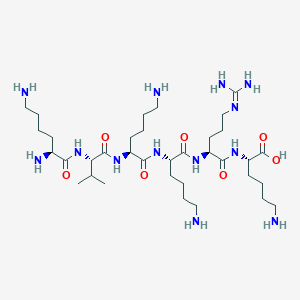

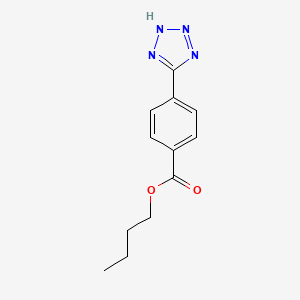
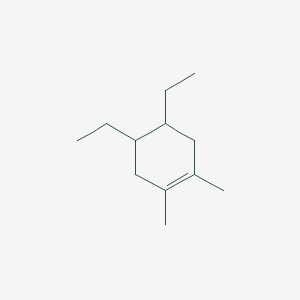

![1H,5H-Imidazo[1,5-C][1,3,5]oxadiazepine](/img/structure/B12530820.png)
